nonadecasodium;(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5S,6R)-2-carboxylato-6-[(2R,3R,4S,5S,6S)-4,6-dimethoxy-5-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2R,3R,4S,5R,6R)-3,4-disulfonatooxy-6-(sulfonatooxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-disulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dimethoxyoxane-2-carboxylate
Overview
Description
SR-123781A is a synthetic hexadecasaccharide that functions as a Factor IIa and Xa antagonist. It is under investigation by Sanofi-Aventis and Organon for the treatment of thrombosis and acute coronary syndromes . This compound is a synthetic heparin mimetic, which means it mimics the action of heparin, a naturally occurring anticoagulant .
Preparation Methods
The synthesis of SR-123781A involves a convergent synthesis approach starting from glucose. The process includes multiple steps of esterification, methanolysis, and coupling reactions. The intermediate thioglycoside is prepared through esterification of maltotriose with acetic anhydride and sodium acetate, followed by reaction with ethanethiol in the presence of boron trifluoride etherate . The final product is obtained through a series of coupling reactions and selective esterifications .
Chemical Reactions Analysis
SR-123781A undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the hexadecasaccharide backbone.
Substitution: Common reagents used in these reactions include iodomethane and sodium hydride for methylation.
Coupling Reactions: These are essential for building the polysaccharide chain, involving reagents like N-iodosuccinimide and trifluoromethanesulfonic acid.
The major products formed from these reactions are intermediate thioglycosides and methylated polysaccharides .
Scientific Research Applications
SR-123781A has several scientific research applications:
Chemistry: It is used as a model compound for studying synthetic polysaccharides and their interactions with proteins.
Medicine: SR-123781A is being explored for its potential in treating thrombosis and acute coronary syndromes.
Mechanism of Action
SR-123781A exerts its effects by binding to antithrombin, a protein that inhibits blood clotting. The compound comprises an antithrombin binding domain, a thrombin binding domain, and a neutral methylated hexasaccharide sequence . It acts as a potent catalyst for the inhibitory effect of antithrombin on factor Xa and thrombin, thereby preventing the formation of blood clots .
Comparison with Similar Compounds
SR-123781A is compared with other heparin mimetics and low molecular weight heparins:
Low Molecular Weight Heparins: SR-123781A exhibits a highly favorable antithrombotic/bleeding ratio compared to standard and low molecular weight heparins.
Similar compounds include:
- Heparin
- Enoxaparin
- Dalteparin
These compounds share similar anticoagulant properties but differ in their molecular structures and specific mechanisms of action.
Properties
IUPAC Name |
nonadecasodium;(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5S,6R)-2-carboxylato-6-[(2R,3R,4S,5S,6S)-4,6-dimethoxy-5-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2R,3R,4S,5R,6R)-3,4-disulfonatooxy-6-(sulfonatooxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-disulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dimethoxyoxane-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H220O134S17.19Na/c1-183-32-46-60(235-114-95(203-21)76(192-10)62(48(223-114)34-185-3)237-116-97(205-23)78(194-12)64(50(225-116)36-187-5)239-118-99(207-25)80(196-14)66(52(227-118)38-189-7)241-120-101(209-27)82(198-16)68(55(229-120)41-216-264(138,139)140)244-124-106(258-275(171,172)173)89(254-271(159,160)161)71(57(231-124)43-218-266(144,145)146)246-125-107(259-276(174,175)176)90(255-272(162,163)164)72(58(232-125)44-219-267(147,148)149)247-126-109(261-278(180,181)182)91(256-273(165,166)167)73(252-269(153,154)155)59(234-126)45-220-268(150,151)152)74(190-8)94(202-20)113(222-46)236-61-47(33-184-2)224-115(96(204-22)75(61)191-9)238-63-49(35-186-4)226-117(98(206-24)77(63)193-11)240-65-51(37-188-6)228-119(100(208-26)79(65)195-13)242-67-54(40-215-263(135,136)137)230-121(102(210-28)81(67)197-15)248-86-84(200-18)104(212-30)123(251-92(86)110(128)129)245-70-56(42-217-265(141,142)143)233-127(108(260-277(177,178)179)88(70)253-270(156,157)158)249-87-85(201-19)103(211-29)122(250-93(87)111(130)131)243-69-53(39-214-262(132,133)134)221-112(213-31)105(83(69)199-17)257-274(168,169)170;;;;;;;;;;;;;;;;;;;/h46-109,112-127H,32-45H2,1-31H3,(H,128,129)(H,130,131)(H,132,133,134)(H,135,136,137)(H,138,139,140)(H,141,142,143)(H,144,145,146)(H,147,148,149)(H,150,151,152)(H,153,154,155)(H,156,157,158)(H,159,160,161)(H,162,163,164)(H,165,166,167)(H,168,169,170)(H,171,172,173)(H,174,175,176)(H,177,178,179)(H,180,181,182);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67+,68-,69-,70-,71-,72-,73-,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103+,104-,105+,106-,107-,108-,109-,112+,113-,114+,115+,116+,117-,118+,119+,120-,121-,122-,123-,124+,125-,126-,127-;;;;;;;;;;;;;;;;;;;/m1.................../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHHPXJSGSYSHW-ZURHXDBDSA-A | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(C(C(OC5C(=O)[O-])OC6C(OC(C(C6OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC7C(C(C(OC7C(=O)[O-])OC8C(OC(C(C8OC)OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-])COC)COC)OC)OC)OC9C(C(C(C(O9)COC)OC1C(C(C(C(O1)COC)OC1C(C(C(C(O1)COC)OC1C(C(C(C(O1)COC)OC1C(C(C(C(O1)COS(=O)(=O)[O-])OC1C(C(C(C(O1)COS(=O)(=O)[O-])OC1C(C(C(C(O1)COS(=O)(=O)[O-])OC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC)OC)OC)OC)OC)OC)OC)OC)OC)OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC)OC)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC)OC)O[C@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@H]5[C@@H]([C@H]([C@@H](O[C@H]5C(=O)[O-])O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OS(=O)(=O)[O-])OS(=O)(=O)[O-])O[C@H]7[C@@H]([C@@H]([C@@H](O[C@H]7C(=O)[O-])O[C@@H]8[C@H](O[C@@H]([C@H]([C@H]8OC)OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-])COC)COC)OC)OC)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)COC)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC)OC)OC)OC)OC)OC)OC)OC)OC)OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H201Na19O134S17 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4854 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SR123781A is a synthetic hexadecasaccharide comprising an antithrombin (AT) binding domain, a thrombin binding domain, and a neutral methylated hexasaccharide sequence, was obtained from glucose through a convergent synthesis. SR123781A showed high affinity for human AT and was a potent catalyst of its inhibitory effect with regard to factor Xa and thrombin. | |
Record name | SR-123781A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05361 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
232602-93-6 | |
Record name | SR-123781A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232602936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SR-123781A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05361 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SR-123781A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V952P6826M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.